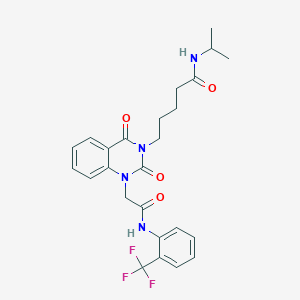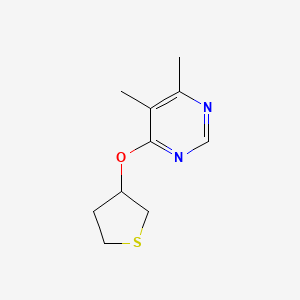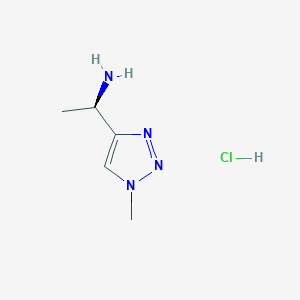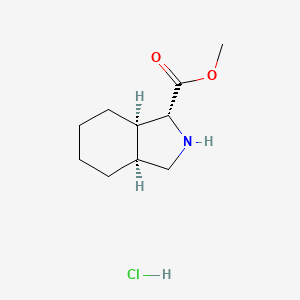
5-(2,4-dioxo-1-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dioxo-1-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide is a useful research compound. Its molecular formula is C25H27F3N4O4 and its molecular weight is 504.51. The purity is usually 95%.
BenchChem offers high-quality 5-(2,4-dioxo-1-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-dioxo-1-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A significant aspect of the research focuses on the synthesis and characterization of quinazoline derivatives. Studies such as those by Fathalla & Pazdera (2017) and Dangi et al. (2010) have developed methods for synthesizing piperazine substituted quinazolones and 1,4-dihydro-3,5-bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, respectively. These works highlight the chemical versatility of quinazoline structures and their intermediates for further chemical modifications (Fathalla & Pazdera, 2017; Dangi et al., 2010).
Antimicrobial and Anticancer Activities
Quinazoline derivatives have been explored for their potential antimicrobial and anticancer properties. Desai et al. (2007) synthesized new quinazolines and screened them for antibacterial and antifungal activities, indicating the application of quinazoline derivatives in developing new antimicrobial agents (Desai, P. N. Shihora, & D. Moradia, 2007). Additionally, Nguyen et al. (2019) synthesized compounds with moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines, suggesting the potential of quinazoline derivatives in cancer research (Nguyen et al., 2019).
Novel Synthetic Approaches
Innovative synthetic approaches for creating quinazoline derivatives have been a focus of recent research. For example, Chate et al. (2020) described a green synthesis method for spirooxindole dihydroquinazolinones using water as a solvent, showcasing environmentally friendly synthetic routes for these compounds (Chate, Rudrawar, Bondle, & Sangeshetti, 2020).
Potential Antioxidant Activities
Research by Habib, Hassan, & El‐Mekabaty (2014) explored the antioxidant potential of new quinazolone derivatives as additives for lubricating oils, indicating their utility beyond biomedical applications and into materials science (Habib, Hassan, & El‐Mekabaty, 2014).
Propiedades
IUPAC Name |
5-[2,4-dioxo-1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinazolin-3-yl]-N-propan-2-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N4O4/c1-16(2)29-21(33)13-7-8-14-31-23(35)17-9-3-6-12-20(17)32(24(31)36)15-22(34)30-19-11-5-4-10-18(19)25(26,27)28/h3-6,9-12,16H,7-8,13-15H2,1-2H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIVEAOAMCQNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-chlorophenyl)-4-(3-fluorophenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2639858.png)

![(2E)-3-(4-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid](/img/structure/B2639861.png)


![1-(1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(4-(4-fluorophenyl)thiazol-2-yl)urea](/img/structure/B2639867.png)
![8-Hydroxy-6-azaspiro[3.5]nonan-5-one](/img/structure/B2639868.png)
![2-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]acetic acid](/img/structure/B2639870.png)

![3-{[2-Methyl-6-(thiophen-3-yl)morpholin-4-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2639872.png)


